molecular formula C10H13F2NO2 B13039215 (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL

Katalognummer: B13039215
Molekulargewicht: 217.21 g/mol
InChI-Schlüssel: QPCOYUQWFPPPCI-MUWHJKNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a difluoromethoxyphenyl group, makes it a valuable molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and ®-epichlorohydrin.

    Reaction Conditions: The key steps include nucleophilic substitution, reduction, and amination reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oximes, nitro compounds, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
  • (1R,2R)-1-Amino-1-[4-(methoxy)phenyl]propan-2-OL
  • (1R,2R)-1-Amino-1-[4-(fluoromethoxy)phenyl]propan-2-OL

Uniqueness

The presence of the difluoromethoxy group in (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL imparts unique properties such as increased stability, lipophilicity, and potential for specific interactions with biological targets. These characteristics make it distinct from other similar compounds and valuable for various applications.

Eigenschaften

Molekularformel

C10H13F2NO2

Molekulargewicht

217.21 g/mol

IUPAC-Name

(1R,2R)-1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1

InChI-Schlüssel

QPCOYUQWFPPPCI-MUWHJKNJSA-N

Isomerische SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)OC(F)F)N)O

Kanonische SMILES

CC(C(C1=CC=C(C=C1)OC(F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.